

"2-Amino-2'-deoxy-2'-fluoroadenosine" phosphoramidite synthesis protocol

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Compound of Interest

Compound Name: 2-Amino-2'-deoxy-2'-fluoroadenosine

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An application note and detailed protocol for the synthesis of a stable precursor to **2-Amino-2'-deoxy-2'-fluoroadenosine** phosphoramidite is presented for researchers, scientists, and professionals in drug development. The described method yields a 2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside-3'-CE-phosphoramidite, a versatile building block for oligonucleotide synthesis. The 2-fluoro group on the purine base serves as a protecting group for the 2-amino functionality and can be efficiently converted to an amino group post-synthesis by treatment with ammonia, yielding the desired **2-amino-2'-deoxy-2'-fluoroadenosine** (also known as 2,6-diaminopurine-2'-deoxy-2'-fluororiboside) moiety within the oligonucleotide chain.[\[1\]](#)[\[2\]](#)

This postsynthetic modification strategy circumvents issues associated with the differential reactivity of the two amino groups of 2,6-diaminopurine during oligonucleotide synthesis, offering a robust and efficient route to incorporating this modified nucleoside.[\[1\]](#)

Experimental Protocols

The synthesis is a three-step process starting from the commercially available or previously synthesized 2,6-diaminopurine-2'-deoxy-2'-fluororiboside. The process involves the conversion of the 2-amino group to a 2-fluoro group, followed by the protection of the 5'-hydroxyl group and subsequent phosphorylation of the 3'-hydroxyl group.

Protocol 1: Synthesis of 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside (Compound 2)

This procedure converts the 2-amino group of the starting nucleoside into a fluoro group via a diazotization reaction.

- Reaction Setup: In a suitable reaction vessel, dissolve 2,6-diaminopurine-2'-deoxy-2'-fluororiboside (Compound 1) in 70% HF-pyridine.
- Diazotization: Cool the solution and add tert-butyl nitrite. Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The crude product is purified by column chromatography to yield 2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside (Compound 2).

Protocol 2: Synthesis of 5'-O-(4,4'-dimethoxytrityl)-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside (Compound 3)

This step involves the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group to allow for selective phosphorylation at the 3'-position.

- Preparation: Co-evaporate Compound 2 with anhydrous pyridine to remove residual water.
- Tritylation: Dissolve the dried Compound 2 in anhydrous pyridine. Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions. The reaction progress is monitored by TLC.
- Purification: Once the reaction is complete, quench with methanol. The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to give the 5'-O-DMT protected nucleoside (Compound 3).

Protocol 3: Synthesis of 5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside-3'-[*(2*-cyanoethyl)-(*N,N*-diisopropyl)]-phosphoramidite (Compound 4)

The final step is the phosphorylation of the 3'-hydroxyl group to generate the phosphoramidite building block.

- Reaction Setup: Dissolve the 5'-O-DMT protected nucleoside (Compound 3) in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

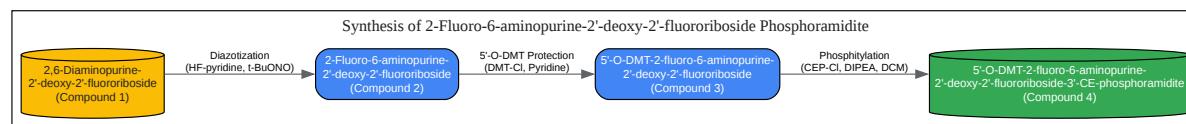
- **Phosphitylation:** Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature and monitored by TLC or ^{31}P NMR.
- **Work-up and Purification:** After completion, the reaction is quenched, and the crude product is purified by flash chromatography on silica gel to yield the final phosphoramidite product (Compound 4).

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis of 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside Phosphoramidite

Step	Starting Material	Key Reagents	Solvent	Temperature	Reaction Time	Product
1	2,6-Diaminopurine-2'-deoxy-2'-fluororiboside	70% HF-pyridine, tert-butyl nitrite	70% HF-pyridine	Cooled	Monitored by TLC	2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside
2	2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside	4,4'-Dimethoxytrityl chloride	Anhydrous Pyridine	Room Temp.	Monitored by TLC	5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside
3	5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside	Cyanoethyl N,N-diisopropyl chlorophosphoramidite, DIPEA	Anhydrous Dichloromethane	Room Temp.	Monitored by TLC/ ³¹ P NMR	5'-O-DMT-2-fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside-3'-CE-phosphoramidite

Visualizations



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Caption: Synthetic workflow for the preparation of the target phosphoramidite.

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References

- 1. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
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